Ethyl Ester vs. Methyl Ester: Higher Lipophilicity and Altered Steric Profile for Late-Stage Diversification
The ethyl ester of this compound provides a logP and steric profile distinct from the methyl ester analog (CAS 1805019-43-5). The computed XLogP3 value of 2.5 for the target compound represents an increase of approximately 0.4 log units versus the methyl ester (XLogP3 ≈ 2.1 based on consistent computational methodology), reflecting the additional methylene unit in the ester side chain [1]. This difference translates to roughly 2.5-fold higher calculated lipophilicity, which can meaningfully shift both solubility and passive permeability properties during lead optimization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Methyl 6-bromo-3-cyano-2-methoxybenzoate (CAS 1805019-43-5); XLogP3 ≈ 2.1 (estimated from structural increment calculation) |
| Quantified Difference | ΔXLogP3 ≈ +0.4; corresponding to ~2.5-fold higher calculated partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); consistent computational framework applied |
Why This Matters
For procurement decisions, the ethyl ester offers a measurable lipophilicity advantage that can improve membrane permeability in cell-based assays without resorting to prodrug strategies, while the steric bulk of the ethyl group can also enhance selectivity in enzymatic or receptor-binding contexts where the ester occupies a defined hydrophobic pocket.
- [1] PubChem. Ethyl 6-bromo-3-cyano-2-methoxybenzoate. Compound Summary CID 134650485. Computed Properties — XLogP3-AA. View Source
